molecular formula C24H18F3NO4 B14034688 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B14034688
M. Wt: 441.4 g/mol
InChI Key: ZEOKRQSOCRHGCY-NRFANRHFSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a trifluoromethyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group is introduced through the use of trifluoromethylated reagents. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids with the Fmoc protecting group under controlled conditions. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid lies in its specific combination of the Fmoc protecting group and the trifluoromethyl group. This combination imparts unique chemical properties, making it valuable in peptide synthesis and other applications .

Properties

Molecular Formula

C24H18F3NO4

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C24H18F3NO4/c25-24(26,27)15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1

InChI Key

ZEOKRQSOCRHGCY-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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